molecular formula C6H7BrN2O2 B8479370 5-Bromo-1-(2-hydroxyethyl)pyrimidin-2(1H)-one

5-Bromo-1-(2-hydroxyethyl)pyrimidin-2(1H)-one

Cat. No.: B8479370
M. Wt: 219.04 g/mol
InChI Key: LNSJDDVPXLJCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-hydroxyethyl)pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

5-bromo-1-(2-hydroxyethyl)pyrimidin-2-one

InChI

InChI=1S/C6H7BrN2O2/c7-5-3-8-6(11)9(4-5)1-2-10/h3-4,10H,1-2H2

InChI Key

LNSJDDVPXLJCHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)N1CCO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To two 50 mL polypropylene conical tubes with caps was added 5-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrimidin-2(1H)-one (4.0 g, 12 mmol) (2 g in each tube) in tetrahydrofuran (50 mL, 12 mmol, 25 mL in each tube). To the mixture at 25° C. was added HF pyridine complex (8.0 mL, 12 mmol) (4 mL in each tube). After stirring for 30 minutes the solution was filtered through a polypropylene frit and the filtercake was washed with THF. The white filtercake was then dried in vacuo to afford the title compound as a white solid (1.6 g, 60% yield). MS (ESI, pos. ion.) m/z: 219 (MH+). Calc'd exact mass for C6H7BrN2O2: 219. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.64 (q, J=5.3 Hz, 2 H), 3.89 (t, J=5.2 Hz, 2 H), 4.96 (t, J=5.5 Hz, 1 H), 8.39 (d, J=3.3 Hz, 1 H), 8.61 (d, J=3.3 Hz, 1 H).
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrimidin-2(1H)-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

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